molecular formula C15H14FNO3S B2386090 (E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide CAS No. 1376444-00-6

(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B2386090
CAS No.: 1376444-00-6
M. Wt: 307.34
InChI Key: KLDJPHIVAKJSAN-UHFFFAOYSA-N
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Description

(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide is a synthetic organic compound characterized by the presence of a fluoro-substituted hydroxyphenyl group and a methylphenyl group connected via an ethenesulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-6-hydroxyaniline and 4-methylbenzaldehyde.

    Formation of Ethenesulfonamide: The key step involves the formation of the ethenesulfonamide linkage. This can be achieved through a condensation reaction between the amine group of 2-fluoro-6-hydroxyaniline and the aldehyde group of 4-methylbenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The ethenesulfonamide linkage can be reduced to form the corresponding amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism by which (E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide exerts its effects depends on its application:

    Pharmacological Action: It may act by binding to specific enzymes or receptors, modulating their activity. The fluoro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity.

    Material Properties: In materials science, the compound’s electronic structure can influence its conductivity, fluorescence, or other properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-Hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide: Lacks the fluoro substitution, which may affect its reactivity and binding properties.

    (E)-N-(2-Fluoro-6-methoxyphenyl)-2-(4-methylphenyl)ethenesulfonamide: The methoxy group can alter the compound’s electronic properties compared to the hydroxy group.

Uniqueness

(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide is unique due to the presence of both fluoro and hydroxy groups, which can significantly influence its chemical reactivity and interaction with biological targets. This dual substitution pattern provides a balance of electronic effects and hydrogen bonding capabilities, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-N-(2-fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-11-5-7-12(8-6-11)9-10-21(19,20)17-15-13(16)3-2-4-14(15)18/h2-10,17-18H,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDJPHIVAKJSAN-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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